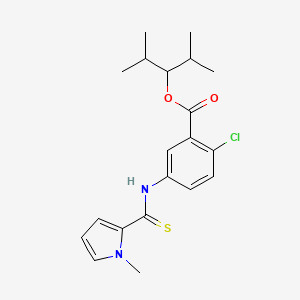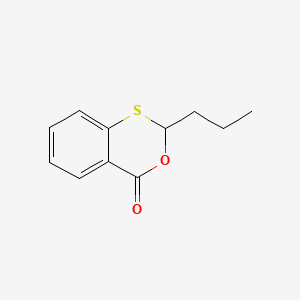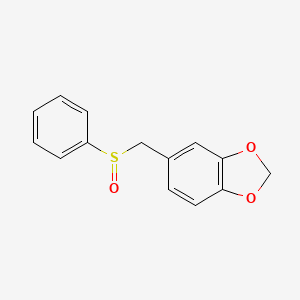
Ethyl 3-(diethylcarbamoyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 406739 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is part of a class of molecules known for their ability to interact with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
The synthesis of NSC 406739 involves several steps, each requiring specific reaction conditions to ensure the desired product is obtained. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of functional groups that confer the compound’s unique properties. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Common techniques include:
Chemical synthesis: Utilizing reagents and catalysts to facilitate the formation of the compound.
Purification processes: Such as recrystallization or chromatography to isolate the pure compound.
Analyse Chemischer Reaktionen
NSC 406739 undergoes various chemical reactions, including:
Oxidation: Where the compound reacts with oxidizing agents to form oxidized products.
Reduction: Involving reducing agents that convert the compound to its reduced form.
Substitution: Where functional groups in the compound are replaced by other groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substituting agents: Including halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in NSC 406739.
Wissenschaftliche Forschungsanwendungen
NSC 406739 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving abnormal cell growth or signaling pathways.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of NSC 406739 involves its interaction with specific molecular targets within biological systems. These interactions can modulate various pathways, leading to changes in cellular behavior. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing downstream signaling events. This modulation can result in therapeutic effects, such as inhibiting the growth of cancer cells or reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
NSC 406739 can be compared to other compounds with similar structures or functions. Some of these similar compounds include:
NSC 725776: Another compound known for its interaction with topoisomerase I, used in cancer research.
NSC 724998: Similar in structure and function, also studied for its anticancer properties.
What sets NSC 406739 apart is its unique combination of functional groups and its specific interactions with biological targets, which may confer distinct therapeutic advantages or applications in research.
Eigenschaften
CAS-Nummer |
7497-63-4 |
|---|---|
Molekularformel |
C10H19NO3 |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
ethyl 4-(diethylamino)-4-oxobutanoate |
InChI |
InChI=1S/C10H19NO3/c1-4-11(5-2)9(12)7-8-10(13)14-6-3/h4-8H2,1-3H3 |
InChI-Schlüssel |
ILXMMLXNGGTPIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)CCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


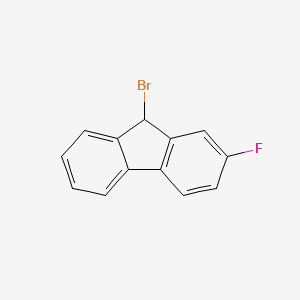
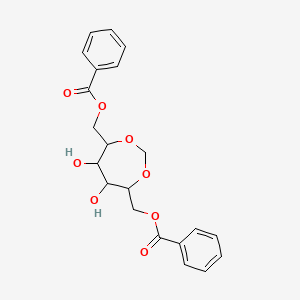
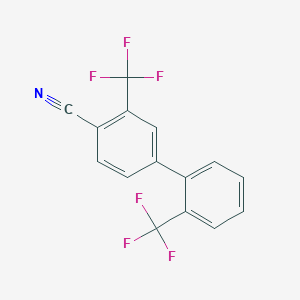
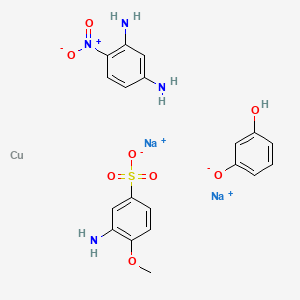
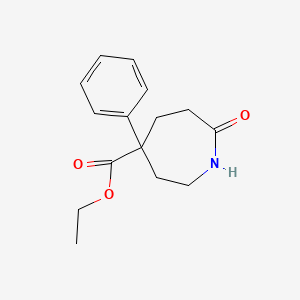

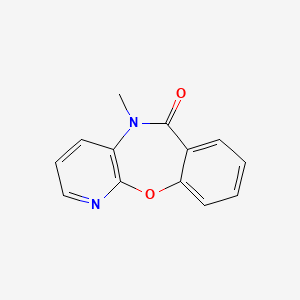
![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)
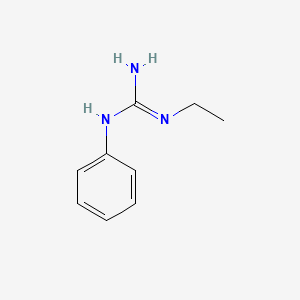
![2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B15194937.png)

